Cas no 1805588-38-8 (3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid
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- インチ: 1S/C10H7F3N2O3/c11-10(12,13)18-8-6(4-15)1-5(3-14)2-7(8)9(16)17/h1-2H,4,15H2,(H,16,17)
- InChIKey: VQVDAQVYEQZRQH-UHFFFAOYSA-N
- SMILES: FC(OC1C(C(=O)O)=CC(C#N)=CC=1CN)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- トポロジー分子極性表面積: 96.3
- XLogP3: -1.1
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015019172-1g |
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid |
1805588-38-8 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Alichem | A015019172-250mg |
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid |
1805588-38-8 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
Alichem | A015019172-500mg |
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid |
1805588-38-8 | 97% | 500mg |
798.70 USD | 2021-05-31 |
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acidに関する追加情報
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic Acid: A Comprehensive Overview
3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid, identified by the CAS number 1805588-38-8, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which incorporates a benzoic acid backbone with substituents that confer distinctive chemical properties. The presence of an amino methyl group (-CH₂NH₂), a cyano group (-CN), and a trifluoromethoxy group (-OCF₃) makes it a versatile molecule with potential for further functionalization and utility in diverse chemical reactions.
The synthesis of 3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling, nucleophilic substitution, and oxidation techniques. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, leveraging catalytic systems and green chemistry principles. These advancements not only improve the efficiency of production but also align with current trends toward sustainable chemical manufacturing.
The chemical properties of this compound are heavily influenced by its substituents. The trifluoromethoxy group introduces electron-withdrawing effects, increasing the acidity of the benzoic acid moiety. This characteristic is particularly advantageous in pharmaceutical applications, where acidic protons can be critical for bioavailability and drug-target interactions. Additionally, the cyano group enhances the molecule's ability to participate in hydrogen bonding, which is essential for stabilizing drug-receptor complexes.
In terms of biological activity, 3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid has shown promise as a lead compound in drug discovery programs targeting various therapeutic areas. Recent research has highlighted its potential as an anti-inflammatory agent, where its ability to modulate key inflammatory pathways has been demonstrated in vitro and in vivo models. Furthermore, its role as a precursor in the synthesis of more complex bioactive molecules has been explored, underscoring its value in medicinal chemistry.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent studies have investigated its integration into polymer blends to enhance conductivity and stability under varying environmental conditions.
In conclusion, 3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and tunable properties position it as a valuable asset across multiple disciplines. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and industrial innovation.
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